molecular formula C9H5ClN2O4 B12694766 3-Chloro-4 hydroxy-5-nitrobenzonitrile acetate CAS No. 1690-03-5

3-Chloro-4 hydroxy-5-nitrobenzonitrile acetate

Cat. No.: B12694766
CAS No.: 1690-03-5
M. Wt: 240.60 g/mol
InChI Key: DITBPMMVCJOVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate is an organic compound that belongs to the class of benzonitriles This compound is characterized by the presence of chloro, hydroxy, and nitro functional groups attached to a benzene ring, along with a nitrile group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate typically involves multiple steps. One common method starts with the nitration of 3-chlorobenzonitrile to introduce the nitro group. This is followed by the hydroxylation of the nitro compound to obtain 3-chloro-4-hydroxy-5-nitrobenzonitrile. Finally, the hydroxyl group is esterified with acetic anhydride to form the acetate ester .

Industrial Production Methods

Industrial production of 3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and chloro groups can also participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and biological activity. The combination of chloro, hydroxy, nitro, and acetate groups allows for diverse chemical modifications and interactions, making it a valuable compound for various applications .

Properties

CAS No.

1690-03-5

Molecular Formula

C9H5ClN2O4

Molecular Weight

240.60 g/mol

IUPAC Name

(2-chloro-4-cyano-6-nitrophenyl) acetate

InChI

InChI=1S/C9H5ClN2O4/c1-5(13)16-9-7(10)2-6(4-11)3-8(9)12(14)15/h2-3H,1H3

InChI Key

DITBPMMVCJOVOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Cl)C#N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.